(S)-(+)-2-Octanol can act as a chiral template in enantioselective reactions, favoring the formation of one specific enantiomer of a product molecule. One example is its use in the study of enantioselective glycidol esterification, where it influences the reaction pathway to preferentially produce a specific enantiomer of the ester product. [Source: A facile method for the preparation of enantiomerically pure aromatic glycidyl ethers via dynamic kinetic resolution, Tetrahedron Letters, Volume 44, Issue 37, 2003, Pages 6927-6930, ]
(S)-(+)-2-Octanol serves as a starting material for the synthesis of various chiral building blocks used in the construction of complex molecules. For instance, it can be converted to (+)-(S)-2-octyl tosylate, which acts as an intermediate in the preparation of various enantiomerically pure compounds, including (-)-(R)-2-halo and azido octanes. [Source: Enantioselective synthesis of 2-haloalkanes and 2-azidoalkanes, The Journal of Organic Chemistry, 1998, 63 (18), 6599-6607, ]
Irritant